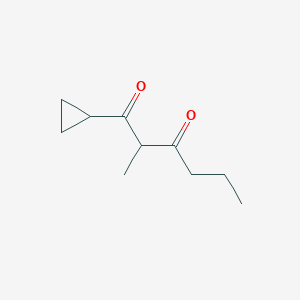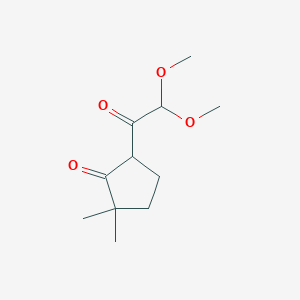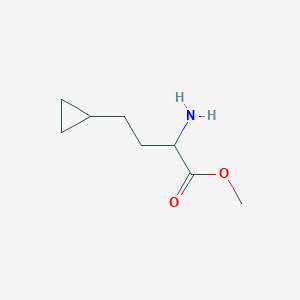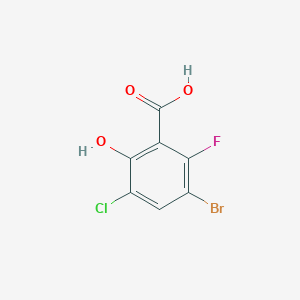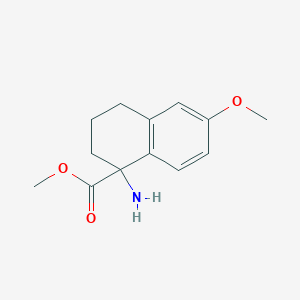
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-methylbenzene followed by the introduction of the tert-butoxy group. The reaction typically involves:
Bromination: The initial step involves the bromination of 2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of tert-butoxy group: The brominated product is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: These reactors allow for better control of reaction conditions and higher yields.
Purification: The final product is purified using techniques such as distillation and recrystallization to ensure high purity.
化学反応の分析
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or hydroxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Cyanide ions, hydroxide ions, and methoxide ions are commonly used in substitution reactions.
Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-2-methylbenzene can be formed.
Elimination Products: Alkenes such as 1-(tert-butoxy)ethyl-2-methylbenzene are formed through elimination reactions.
科学的研究の応用
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug development due to its unique structure.
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, allowing for the formation of new bonds and products. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound.
類似化合物との比較
- 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene
- 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene
Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the same carbon atom, which influences its reactivity and applications
特性
分子式 |
C13H19BrO |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-10-7-5-6-8-11(10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3 |
InChIキー |
XOGUYIKQNFAKNW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(CBr)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


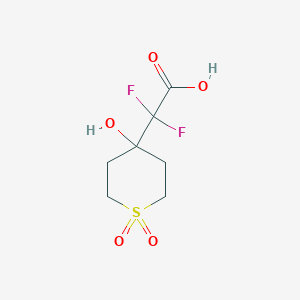
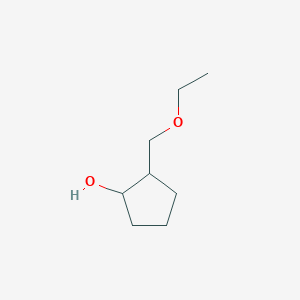
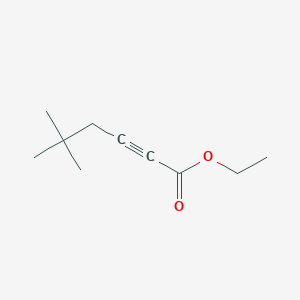
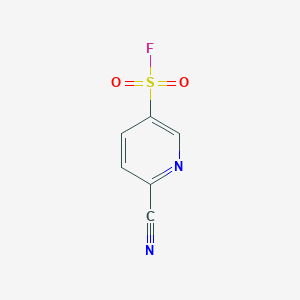
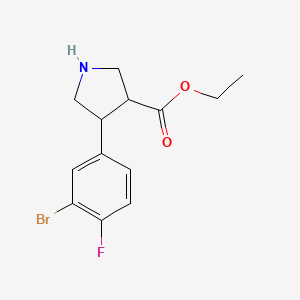
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)

